

Application Note: Synthesis of 3-chlorobenzaldehyde Isonicotinic Acid Hydrazone

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Compound of Interest

Compound Name: 3-Chlorobenzhydrazide

Cat. No.: B158826

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-chlorobenzaldehyde isonicotinic acid hydrazone, a Schiff base derived from the condensation of 3-chlorobenzaldehyde and isonicotinic acid hydrazide (Isoniazid). Hydrazones are a class of organic compounds with a wide range of pharmacological applications, including antimicrobial and antitubercular activities.^[1] This protocol outlines the necessary reagents, safety precautions, step-by-step synthesis and purification procedures, and expected characterization data.

Quantitative Data & Materials

Reagents and Materials

The following table summarizes the key reagents required for the synthesis. Molar equivalents are calculated based on 3-chlorobenzaldehyde as the limiting reagent.

Reagent	Molecular Formula	Molecular Weight (g/mol)	Quantity Used	Moles	Molar Equivalent
3-Chlorobenzaldehyde	C ₇ H ₅ ClO	140.57[2]	9.0 g	~0.064	1.0
Isonicotinic Acid Hydrazide	C ₆ H ₇ N ₃ O	137.14[3]	10.0 g	~0.073	~1.14
Methanol	CH ₃ OH	32.04	100 mL	-	-
Distilled Water	H ₂ O	18.02	100 mL	-	-
Sodium Hydroxide (10% aq.)	NaOH	40.00	A few drops	-	-

Equipment

- 500 mL Round Bottom Flask (RBF)
- Magnetic stirrer and stir bar
- Beakers and graduated cylinders
- Büchner funnel and filter flask assembly
- Filter paper
- Vacuum desiccator or drying oven
- Melting point apparatus
- FT-IR Spectrometer
- NMR Spectrometer

- Mass Spectrometer

Safety Precautions

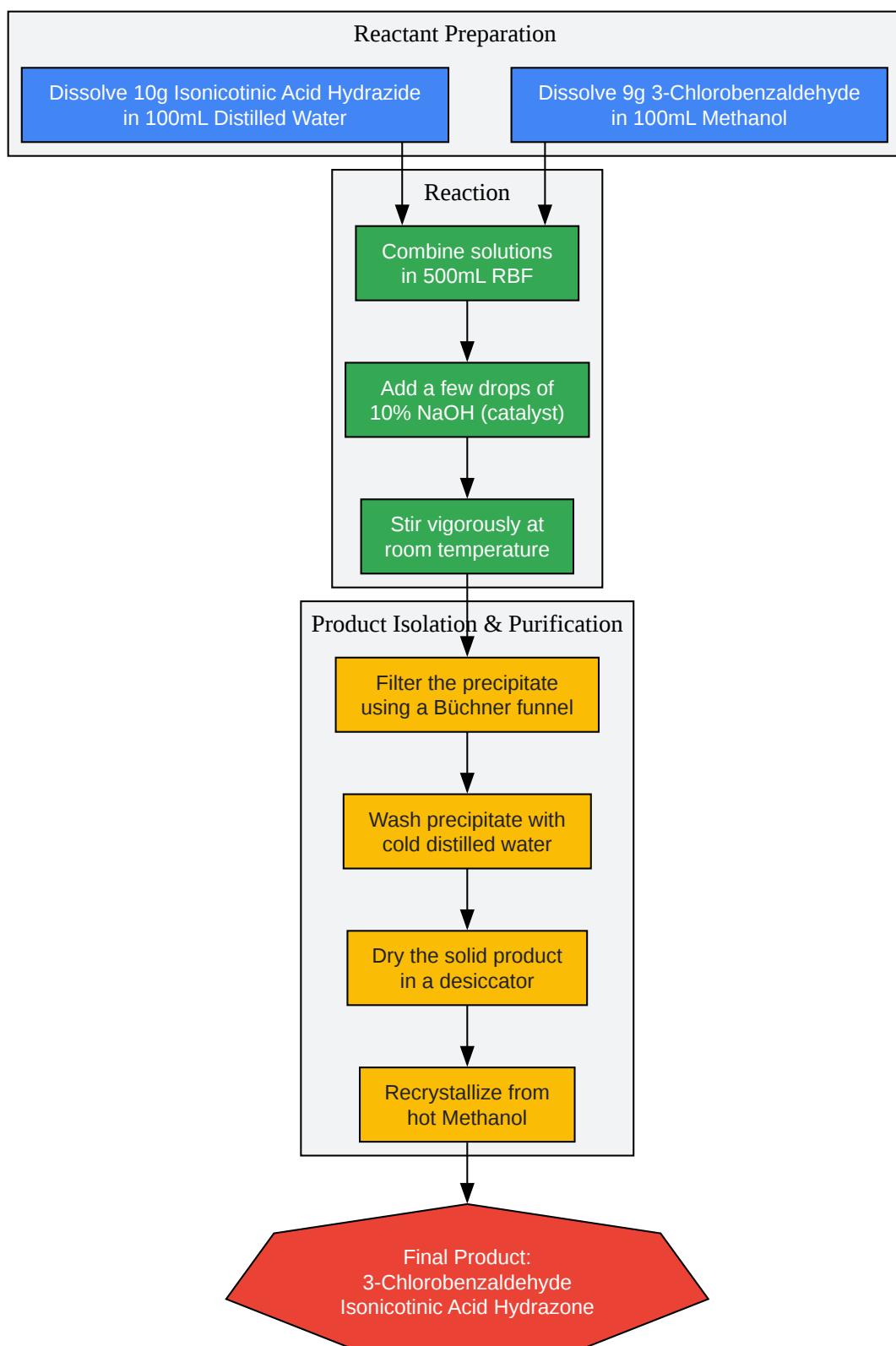
All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- 3-Chlorobenzaldehyde: Causes skin, eye, and respiratory irritation.[4][5] Avoid inhalation of vapors and direct contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[1]
- Isonicotinic Acid Hydrazide (Isoniazid): Harmful if swallowed.[3][6] Avoid formation and inhalation of dust.[3]
- Methanol: Flammable liquid and toxic if ingested or inhaled. Handle away from ignition sources.
- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

Experimental Protocol

Synthesis Workflow Diagram

The overall workflow for the synthesis is depicted below.

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Caption: Synthesis workflow for 3-chlorobenzaldehyde isonicotinic acid hydrazone.

Step-by-Step Procedure

- Preparation of Reactant Solutions:
 - In a 250 mL beaker, dissolve 10.0 g of isonicotinic acid hydrazide in 100 mL of distilled water. Gentle warming may be required for full dissolution.
 - In a separate 250 mL beaker, dissolve 9.0 g of 3-chlorobenzaldehyde in 100 mL of methanol.
- Reaction:
 - Transfer the isonicotinic acid hydrazide solution to a 500 mL round bottom flask equipped with a magnetic stir bar.
 - While stirring, add the methanolic solution of 3-chlorobenzaldehyde to the RBF.
 - Add a few drops of a 10% aqueous sodium hydroxide solution to the mixture to catalyze the reaction.
 - A precipitate should form upon mixing. Continue to stir the mixture vigorously at room temperature for 2-3 hours to ensure the reaction goes to completion.[\[7\]](#)
- Isolation and Purification:
 - Isolate the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected precipitate with a small amount of cold distilled water to remove any unreacted isonicotinic acid hydrazide and inorganic salts.
 - Dry the crude product in a vacuum desiccator or a drying oven at low heat (40-50 °C) until a constant weight is achieved.
 - For further purification, recrystallize the dried hydrazone from hot methanol. Dissolve the crude product in a minimum amount of boiling methanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

- Filter the purified crystals, wash with a small amount of cold methanol, and dry to a constant weight.

Characterization

The structure and purity of the synthesized 3-chlorobenzaldehyde isonicotinic acid hydrazone can be confirmed by standard analytical techniques.

Analysis Technique	Expected Results	Reference
Melting Point	To be determined experimentally. A sharp melting point range indicates high purity.	[8]
Appearance	Crystalline solid.	
FT-IR (KBr, cm^{-1})	~ 3400 (N-H stretch), ~ 1645 (Amide C=O stretch), ~ 1600 (Azomethine C=N stretch), ~ 775 (C-H out-of-plane bending for 1,3-disubstituted aromatic ring).	
^1H NMR (DMSO-d ₆ , δ /ppm)	Signals expected for pyridine ring protons (~ 8.8 and ~ 7.9 ppm), azomethine proton (-CH=N-) (~ 8.3 - 8.5 ppm), protons of the 3-chlorophenyl ring (~ 7.5 - 7.8 ppm), and the amide proton (-NH-) (~ 12.0 ppm).	[8]
^{13}C NMR (DMSO-d ₆ , δ /ppm)	Resonances expected for the amide carbonyl carbon (~ 162 ppm), azomethine carbon, and carbons of the pyridine and 3-chlorophenyl rings.	[8]
Mass Spec (EI-MS)	The molecular ion peak $[\text{M}]^+$ is expected at m/z corresponding to the molecular weight of the product ($\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}$), which is 259.70 g/mol .	[8]

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